N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide
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Overview
Description
N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide is a halogenated salicylanilide compound known for its significant biological properties. This compound is particularly noted for its anthelmintic and fasciolicide properties, making it a valuable agent in veterinary medicine .
Preparation Methods
The synthesis of N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide involves several key steps. One efficient method starts with the iodination of salicylic acid using iodine in the presence of hydrogen peroxide, yielding a high percentage of 3,5-diiodosalicylic acid . This intermediate is then reacted with an aminoether in the presence of phosphorus trichloride (PCl3) to form the final product . The overall yield of this synthesis is approximately 74% .
Chemical Reactions Analysis
N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: Halogenated compounds like this one are prone to nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: The compound’s antimicrobial properties make it valuable in the development of disinfectants and preservatives.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide involves the inhibition of specific enzymes in parasites. It is an efficient inhibitor of chitinase in Onchocerca volvulus, a parasitic worm . The compound disrupts the parasite’s metabolic processes, leading to its death.
Comparison with Similar Compounds
N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide is unique due to its specific halogenation pattern and biological activity. Similar compounds include:
Rafoxanide: Another halogenated salicylanilide with similar anthelmintic properties.
Closantel: A related compound used as an anthelmintic in veterinary medicine.
Oxyclozanide: Another salicylanilide with similar applications in controlling parasitic infections.
These compounds share similar structures and biological activities but differ in their specific halogenation patterns and efficacy.
Properties
Molecular Formula |
C19H10Br2ClI2NO3 |
---|---|
Molecular Weight |
749.4 g/mol |
IUPAC Name |
N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C19H10Br2ClI2NO3/c20-9-1-3-16(13(21)5-9)28-17-4-2-11(8-14(17)22)25-19(27)12-6-10(23)7-15(24)18(12)26/h1-8,26H,(H,25,27) |
InChI Key |
HWIPWIVEYBKFDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)OC3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
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